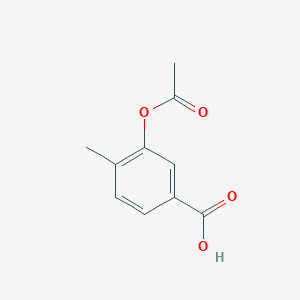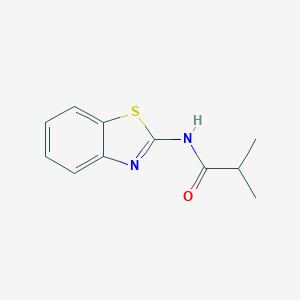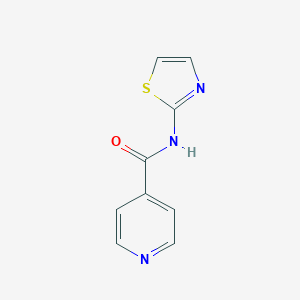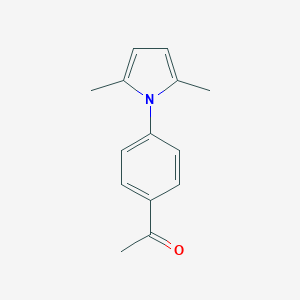
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of fungal cytochrome P450 enzymes and has been used to study the mechanism of action of these enzymes.
Mechanism of Action
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate inhibits fungal cytochrome P450 enzymes by binding to the heme iron of the enzyme and blocking the access of substrates to the active site. This leads to the inhibition of the enzyme's catalytic activity and the accumulation of toxic intermediates that can lead to cell death.
Biochemical and physiological effects:
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate has been shown to have potent antifungal activity against a wide range of fungal species. It has also been shown to have low toxicity in mammalian cells and is therefore a promising candidate for the development of new antifungal agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate in lab experiments is its high potency and specificity for fungal cytochrome P450 enzymes. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the use of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate in scientific research. One direction is the development of new antifungal agents based on the structure of this compound. Another direction is the investigation of the role of cytochrome P450 enzymes in drug metabolism and drug interactions using this compound as a tool. Additionally, the use of this compound in the study of fungal secondary metabolites and biosynthesis is an area of potential future research.
Synthesis Methods
The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate involves the reaction of 2-(2,4-dichlorophenyl)-1H-imidazole-1-methanol with 1,3-dioxolane-4-carboxylic acid and benzoic acid in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified using column chromatography or recrystallization.
Scientific Research Applications
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate has been used in scientific research to study the mechanism of action of fungal cytochrome P450 enzymes. It is a potent inhibitor of these enzymes and has been used to investigate the role of cytochrome P450 enzymes in drug metabolism, toxicology, and drug interactions. It has also been used to study the biosynthesis of fungal secondary metabolites and the development of new antifungal agents.
properties
CAS RN |
70894-66-5 |
|---|---|
Product Name |
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate |
Molecular Formula |
C21H18Cl2N2O4 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-16-6-7-18(19(23)10-16)21(13-25-9-8-24-14-25)28-12-17(29-21)11-27-20(26)15-4-2-1-3-5-15/h1-10,14,17H,11-13H2/t17-,21-/m1/s1 |
InChI Key |
OYTQFYBMBBVDPN-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
Other CAS RN |
70894-66-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)






![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)
